molecular formula C9H14Cl2N2O2 B2914689 Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride CAS No. 1197231-86-9

Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Cat. No.: B2914689
CAS No.: 1197231-86-9
M. Wt: 253.12
InChI Key: JMILGFYNSSLFRJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride (CAS: 1197231-86-9) is a pyridine-containing amino ester derivative with a molecular formula of C₉H₁₄Cl₂N₂O₂ and a molar mass of 253.13 g/mol . It is characterized by a methyl ester group, an amino substituent, and a pyridin-2-yl moiety, making it a versatile intermediate in pharmaceutical and organic synthesis. The compound is typically stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability .

Synthetic routes for related compounds, such as the acid derivative (3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride), involve hydrolysis of protected esters under basic conditions (e.g., NaOH in ethanol), followed by acidification with HCl . This method highlights the importance of protecting groups and reaction conditions in achieving high yields (e.g., 96% for the acid form) .

Properties

IUPAC Name

methyl 3-amino-3-pyridin-2-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-7(10)8-4-2-3-5-11-8;;/h2-5,7H,6,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMILGFYNSSLFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197231-86-9
Record name methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
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Chemical Reactions Analysis

Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ester vs. Acid Derivatives

  • The methyl ester (target compound) and its acid analog (CAS: 1423028-99-2) differ in functional groups, impacting solubility and reactivity. The ester form is more lipophilic, favoring membrane permeability in drug design, while the acid form may exhibit stronger hydrogen bonding due to the carboxylate group .
  • Synthesis of the acid derivative involves hydrolysis of the ester under basic conditions, as demonstrated in .

Pyridine Positional Isomerism

  • Substitution at pyridin-2-yl (target compound) vs. pyridin-3-yl (e.g., CAS: 240429-07-6) alters electronic and steric properties. Pyridin-3-yl derivatives may exhibit distinct binding affinities in biological systems due to differences in nitrogen lone-pair orientation .

Ester Group Variations

  • Replacement of the methyl ester (target compound) with an ethyl group (CAS: 240429-07-6) increases molar mass by ~14 g/mol and may modulate metabolic stability in vivo .

Biological Activity

Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H14Cl2N2O2\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2. The compound features a propanoate backbone, an amino group, and a pyridine ring, which are critical for its biological interactions and reactivity. Its structure allows for various functional group transformations, enhancing its utility in organic synthesis and pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to enzymes or receptors and modulating their activity. The pyridine ring and amino group play crucial roles in influencing binding affinity and specificity, which are essential for its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • The compound has shown promising cytotoxic effects against various cancer cell lines, particularly gastric cancer cells. In vitro studies revealed that it induces apoptosis and inhibits cell proliferation, suggesting potential as an anticancer agent .
  • Enzyme Modulation :
    • It has been utilized in studies exploring enzyme interactions, particularly in the context of drug design and development. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
  • Drug Impurity Control :
    • The compound serves as a reference substance for detecting impurities in drug formulations, highlighting its importance in pharmaceutical quality control.

Case Studies

  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of this compound on gastric cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values reported at approximately 5 µM.
  • Mechanistic Studies :
    • Investigations into the compound's mechanism revealed that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action contributes to its effectiveness against cancer cells .

Data Table: Summary of Biological Activities

Activity Effect Cell Lines Tested IC50 (µM)
AnticancerInduces apoptosisGastric cancer cells~5
Enzyme modulationModulates specific enzyme activityVarious biochemical assaysN/A
Drug impurity controlReference for impurity detectionPharmaceutical formulationsN/A

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